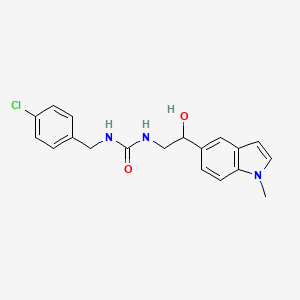

1-(4-chlorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea

Description

1-(4-chlorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea is a synthetic urea derivative featuring a 4-chlorobenzyl group attached to one nitrogen of the urea core and a 2-hydroxyethyl substituent bearing a 1-methylindol-5-yl moiety on the other nitrogen. The compound’s structure integrates key pharmacophoric elements:

- 4-chlorobenzyl group: A common motif in medicinal chemistry, known to enhance lipophilicity and receptor binding affinity .

- Hydroxyethyl-indolyl group: The indole nucleus is prevalent in bioactive molecules (e.g., serotonin analogs), while the hydroxyl group may improve solubility and hydrogen-bonding interactions .

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O2/c1-23-9-8-14-10-15(4-7-17(14)23)18(24)12-22-19(25)21-11-13-2-5-16(20)6-3-13/h2-10,18,24H,11-12H2,1H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLIOFUPFYPOGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)NCC3=CC=C(C=C3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea typically involves the following steps:

Formation of the Chlorobenzyl Intermediate: The starting material, 4-chlorobenzyl chloride, is reacted with a suitable nucleophile to form the chlorobenzyl intermediate.

Indole Derivative Preparation: The indole derivative is synthesized through a series of reactions involving the formation of the indole ring and subsequent functionalization.

Coupling Reaction: The chlorobenzyl intermediate is then coupled with the indole derivative in the presence of a base to form the desired urea compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde, while substitution of the chlorobenzyl group may result in various substituted derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Urea Derivatives

*Estimated based on structural formula.

Key Findings and Implications

a) Role of the Hydroxyethyl-Indolyl Group

The target compound’s 2-hydroxyethyl-indolyl substituent distinguishes it from analogs like the isothiazole-containing urea in . The hydroxyl group may enhance aqueous solubility and receptor binding via hydrogen bonding, whereas isothiazole derivatives often exhibit higher metabolic stability due to reduced polarity .

b) Chlorobenzyl vs. Fluorobenzyl Substitutions

The 4-chlorobenzyl group in the target compound and ’s analog contrasts with the 4-fluorobenzyl group in ’s derivative. Chlorine’s larger atomic radius and lipophilicity may improve membrane penetration, while fluorine’s electronegativity could strengthen dipole interactions in receptor binding .

c) Impact of Heterocyclic Systems

Compounds incorporating sulfur (e.g., sulfonyl in , thioether in ) or nitrogen-rich heterocycles (e.g., isothiazole in ) demonstrate varied pharmacokinetic profiles. Sulfonyl groups, as in , often prolong half-life by resisting enzymatic degradation, whereas thioethers () may modulate redox activity .

d) Indole Modifications

The target compound’s 1-methylindol-5-yl group shares similarities with serotonin receptor ligands (e.g., BW723C86 in ), which non-competitively modulate 5-HT release. However, substituent position (e.g., indol-5-yl vs. indol-3-yl in ) significantly affects receptor selectivity and potency .

Research Findings and Mechanistic Insights

- Serotonin Receptor Modulation: Structural analogs like BW723C86 () exhibit non-competitive modulation of 5-HT receptors, suggesting the target compound may share similar mechanisms due to its indole scaffold .

- Metabolic Stability : Sulfonyl- and thioether-containing derivatives () highlight how electron-withdrawing groups can enhance stability, whereas the target compound’s hydroxyl group may increase susceptibility to phase II metabolism .

Biological Activity

1-(4-chlorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and diabetes management. This review synthesizes current findings related to its biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and underlying mechanisms.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 364.83 g/mol. Its structure features a urea moiety linked to a 4-chlorobenzyl group and an indole derivative, which are critical for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to 1-(4-chlorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea. For instance, derivatives containing the 1H-indole core have shown promising cytotoxic effects against various human cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4g | SW620 (Colon Cancer) | 0.56 |

| 4h | PC-3 (Prostate Cancer) | 0.83 |

| 4f | NCI-H23 (Lung Cancer) | <0.80 |

These findings suggest that the presence of the indole structure enhances the cytotoxicity of these compounds through mechanisms involving apoptosis induction and modulation of cellular signaling pathways, including the activation of caspases and inhibition of NF-kB signaling pathways .

The mechanism by which these compounds exert their anticancer effects involves several cellular pathways:

- Caspase Activation : Compounds like oncrasin-1, which share structural similarities with our compound, have been shown to activate caspase-8, leading to apoptosis in cancer cells.

- Inhibition of Pro-survival Pathways : Inhibition of proteins such as c-jun N-terminal kinase (JNK) and NF-kB disrupts survival signaling in tumor cells, promoting cell death .

Antidiabetic Activity

In addition to anticancer properties, there is emerging evidence regarding the antidiabetic potential of similar compounds. Studies indicate that certain derivatives can inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism:

| Fraction | DPP-IV Inhibition (%) | IC50 (µg/mL) |

|---|---|---|

| P1 | 36.7 | 150 |

| Q4 | 25.5 | 200 |

| W5 | 39.2 | 120 |

These results suggest that compounds with similar structures may enhance insulin sensitivity or glucose tolerance through DPP-IV inhibition .

Case Studies and Research Findings

A study conducted on various indole derivatives indicated that modifications at the benzyl position significantly influence biological activity. Notably, compounds with halogen substitutions demonstrated enhanced potency against cancer cell lines compared to their unsubstituted counterparts .

Furthermore, research has shown that urea derivatives exhibit diverse biological activities, including antibacterial and antifungal properties, which may also be relevant for therapeutic applications beyond oncology .

Q & A

(Basic) What are the established synthetic routes for 1-(4-chlorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea, and what key reaction conditions influence yield?

Answer:

The synthesis typically involves coupling a urea precursor with functionalized indole and benzyl intermediates. A common approach is reacting ethyl N-(1-arylimidazolidine-2-ylidene)carbamic acid ester with 4-chlorobenzylamine in methanol under reflux for 6 hours, followed by crystallization from propan-2-ol . Key factors affecting yield include:

- Solvent choice : Methanol is preferred for solubility and reactivity.

- Temperature : Reflux conditions (~65–70°C) optimize reaction kinetics.

- Purification : Crystallization from propan-2-ol enhances purity (reported yields ~60–75%) .

(Basic) How is cytotoxicity assessed for this compound in vitro, and what cell lines are commonly used?

Answer:

Cytotoxicity is evaluated using the MTT assay in HEK293 (human embryonic kidney) cells. Protocols include:

- Incubating cells with the compound for 72 hours at 37°C in 5% CO₂.

- Measuring mitochondrial activity via formazan crystal formation.

- Non-toxic concentration (NTC) : Determined as the highest concentration causing <10% cell death (e.g., 125 µg/mL for similar urea derivatives) .

(Basic) What in vitro models are used to evaluate its antiviral activity, and how are EC₅₀ values determined?

Answer:

- Virus model : Coxsackievirus B3 (CVB3), a Picornaviridae family member, is commonly used .

- Assay protocol :

- Infect HEK293 cells with CVB3 for 1 hour.

- Add the compound post-infection and incubate until cytopathic effect (CPE) is observed.

- Virus titration : Calculate TCID₅₀ (50% tissue culture infectious dose) via the Reed-Muench method.

- EC₅₀ : Derived from dose-response curves (reported range: 211.4–359.7 µg/mL for related compounds) .

(Advanced) How do structural modifications at the indole or urea moiety affect biological activity?

Answer:

- Indole modifications : Introducing electron-withdrawing groups (e.g., halogens) at the 5-position enhances antiviral potency by improving target binding .

- Urea linker : Replacing the hydroxyethyl group with hydrophobic substituents (e.g., methyl) reduces solubility but may increase membrane permeability .

- SAR studies : Derivatives with 4-chlorobenzyl groups show higher selectivity for viral replication inhibition compared to unsubstituted analogs .

(Basic) What analytical techniques are employed for structural elucidation and purity assessment?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the indole and urea moieties.

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions).

- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm).

- Melting point : Reported ranges (e.g., 95–96°C for structurally similar compounds) ensure batch consistency .

(Advanced) How can researchers resolve discrepancies in antiviral efficacy between similar urea derivatives?

Answer:

- Dose optimization : Test broader concentration ranges to identify subtoxic effective doses.

- Virus strain variation : Evaluate activity against multiple CVB3 strains or related viruses (e.g., Enterovirus 71) .

- Mechanistic studies : Use time-of-addition assays to determine if the compound inhibits viral entry, replication, or assembly .

- Data normalization : Standardize assays using internal controls (e.g., ribavirin as a positive control) .

(Advanced) What strategies optimize the compound's pharmacokinetic properties for in vivo studies?

Answer:

- Lipophilicity adjustment : Introduce polar groups (e.g., sulfonamides) to improve aqueous solubility .

- Prodrug design : Mask the hydroxy group with acetyl or phosphate esters to enhance bioavailability .

- Metabolic stability : Test liver microsome assays to identify metabolic hotspots (e.g., CYP450-mediated oxidation) .

(Advanced) Are there known off-target interactions, and how are they investigated?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.